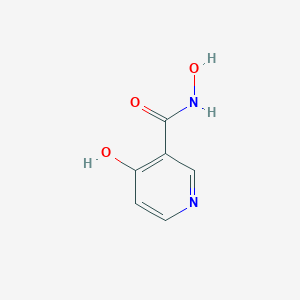

N,4-dihydroxynicotinamide

Description

Structure

2D Structure

Properties

CAS No. |

185949-07-9 |

|---|---|

Molecular Formula |

C6H6N2O3 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

N-hydroxy-4-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2O3/c9-5-1-2-7-3-4(5)6(10)8-11/h1-3,11H,(H,7,9)(H,8,10) |

InChI Key |

LPFMDJRUVDNRRX-UHFFFAOYSA-N |

SMILES |

C1=CNC=C(C1=O)C(=O)NO |

Isomeric SMILES |

C1=CN=CC(=C1O)C(=O)NO |

Canonical SMILES |

C1=CN=CC(=C1O)C(=O)NO |

Synonyms |

3-Pyridinecarboxamide,N,4-dihydroxy-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for N,4 Dihydroxynicotinamide and Its Analogues

Advanced Organic Synthesis Strategies for Dihydropyridine-Based Nicotinamide (B372718) Structures

The construction of dihydropyridine-based nicotinamide structures has evolved significantly from classical methods to more advanced, efficient, and environmentally benign strategies. A cornerstone in this field is the Hantzsch dihydropyridine (B1217469) synthesis, which traditionally involves the condensation of a β-ketoester, an aldehyde, and ammonia. nih.gov Modern iterations of this reaction have been developed to improve yields, reduce reaction times, and enhance sustainability. nih.gov

Advanced strategies often employ one-pot, multi-component reactions that combine several starting materials in a single step to generate complex products, thereby increasing efficiency. nih.govnih.gov For instance, novel 1,4-dihydropyridines (1,4-DHPs) that lack substituents at the 2- and 6-positions have been synthesized through a one-pot reaction of aromatic aldehydes, methyl propiolate, and benzylamine. nih.gov The choice of catalyst is critical in these syntheses. A wide array of catalysts have been explored, including:

Heterogeneous catalysts: Covalently anchored sulfonic acid on silica gel and heterogenized phosphotungstic acid on alumina have been used to facilitate solvent-free reactions that are easily purified and reusable. nih.govorganic-chemistry.org

Lewis acids: Metal perchlorates and aluminum chloride can effectively catalyze the synthesis of 1,4-dihydropyridines from enamino or carbonylic precursors. organic-chemistry.org

In situ generated catalysts: Hydrochloric acid (HCl) generated from 2,4,6-trichloro nih.govnih.govnih.govtriazine (cyanuric chloride) has been used to drive Hantzsch reactions at room temperature under solvent-free conditions. organic-chemistry.org

Furthermore, green chemistry principles have been integrated into these syntheses, utilizing aqueous micelles and ultrasonic irradiation to accelerate reactions. organic-chemistry.org

A distinct advanced strategy involves the direct reduction of a nicotinamide precursor. For example, 1,4-dihydronicotinamide riboside (NRH), a potent NAD⁺ precursor, can be efficiently synthesized from commercially available nicotinamide riboside chloride (NRCl). rsc.orgnih.gov This reduction is typically performed in an aqueous solution under anaerobic conditions using a reducing agent like sodium dithionite (Na₂S₂O₄). rsc.orgnih.gov This method provides a direct route to the dihydronicotinamide core structure. nih.gov

Stereoselective Synthesis Approaches

Controlling the three-dimensional arrangement of atoms is crucial for biological activity. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule, which is particularly important for analogues of N,4-dihydroxynicotinamide.

A powerful method for achieving high stereoselectivity is the [3 + 2] cycloaddition (32CA) reaction. This approach has been used for the fully regio- and stereoselective synthesis of novel nicotinoid analogues. nih.gov In one example, the reaction between Z-C-(3-pyridyl)-N-methylnitrone and various E-2-R-nitroethenes proceeds under mild conditions to yield a single, well-defined regio- and stereoisomer. nih.gov The stereochemical outcome is dictated by the specific interactions between the molecular orbitals of the nitrone and the nitroalkene, which favors the formation of 4-nitroisoxazolidines. nih.gov Analysis of the reaction mechanism indicates that it proceeds through a two-stage, one-step process, ensuring precise stereocontrol. nih.gov

In the synthesis of nicotinamide nucleoside analogues, stereoselectivity is often achieved by modifying established protocols. For instance, the TMSOTf-protocol, which uses trimethylsilyl (B98337) trifluoromethanesulfonate as a catalyst, can be enhanced by the preliminary silylation of the amide group of nicotinamide. This approach, based on the Vorbrüggen glycosylation chemistry, helps to direct the stereochemical outcome of the reaction between the nicotinamide base and a ribose derivative. researchgate.net

Enzymatic and Biocatalytic Synthesis Routes for this compound

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional organic synthesis. nih.gov These enzymatic processes are characterized by mild reaction conditions, high catalytic efficiency, and outstanding stereoselectivity. nih.govnih.gov

For the synthesis of nicotinamide and its precursors like nicotinic acid, two primary enzymatic pathways involving nitrile-metabolizing enzymes are utilized:

Two-Step Hydrolysis: This pathway uses a combination of nitrile hydratase and amidase enzymes. The nitrile hydratase first converts a nitrile (e.g., 3-cyanopyridine) into the corresponding amide (nicotinamide), which is then hydrolyzed by an amidase to the carboxylic acid (nicotinic acid). This two-stage transformation is employed in the industrial synthesis of compounds like nicotinamide. researchgate.net

One-Step Nitrilase Pathway: Nitrilase enzymes can directly hydrolyze a nitrile to a carboxylic acid in a single step through the addition of two water molecules. nih.govresearchgate.net This provides a more direct route to nicotinic acid from 3-cyanopyridine. nih.gov

Enzymes are also employed for other key transformations. Lipases, such as Novozym® 435 from Candida antarctica, have been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate and various amines. nih.gov This biocatalytic approach, when performed in environmentally friendly solvents like tert-amyl alcohol and within continuous-flow microreactors, can lead to high product yields (81.6–88.5%) and significantly shorter reaction times compared to batch processes. nih.gov

Furthermore, enzymatic C-H oxidation represents a powerful strategy for introducing hydroxyl groups into heterocyclic structures. chemistryviews.org Enzymes like hydroxylases can be used to selectively install hydroxyl groups onto piperidine rings, a related class of N-heterocycles. chemistryviews.org This type of biocatalytic hydroxylation presents a potential route for the synthesis of hydroxylated nicotinamide derivatives.

Derivatization Techniques for Structural Modification and Exploration

Derivatization involves the chemical modification of a core structure to produce a library of related compounds, or analogues. This technique is essential for exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound.

A common derivatization strategy is "active substructure splicing," where known active chemical motifs are combined. For example, a series of novel N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing the nicotinic acid scaffold with various substituted thiophene rings. mdpi.com The general procedure involves activating the carboxylic acid of a nicotinic acid derivative with oxalyl chloride to form an acyl chloride. This reactive intermediate is then coupled with a substituted thiophene amine in the presence of a base like triethylamine to form the final amide product. mdpi.com This modular approach allows for the creation of a diverse set of analogues for biological screening. mdpi.com

Below is a table detailing several synthesized N-(thiophen-2-yl) nicotinamide derivatives, highlighting the structural modifications and corresponding yields.

| Compound ID | R Group on Nicotinamide | R Group on Thiophene | Yield (%) |

| 4b | 6-bromo-5-chloro-2-methyl | 4-cyano-3-methyl-2-ethoxycarbonyl | 74% |

| 4c | 5,6-dibromo | 4-cyano-3-methyl-2-ethoxycarbonyl | 57% |

| 4d | 6-bromo-5-fluoro | 4-cyano-3-methyl-2-ethoxycarbonyl | 64% |

| 4f | 5,6-dichloro | 4-cyano-3-methyl-2-ethoxycarbonyl | 75% |

| 4g | 5-bromo-6-chloro | 4-cyano-3-methyl-2-methoxycarbonyl | 64% |

| 4h | 6-bromo | 4-cyano-3-methyl-2-methoxycarbonyl | 72% |

| 4m | 5,6-dichloro | 4-cyano-3-methyl-2-(2-methoxyethyl)oxycarbonyl | 69% |

This table is generated based on data from the synthesis of N-(thiophen-2-yl) nicotinamide derivatives. mdpi.com

Other derivatization techniques are used for analytical purposes. Post-column derivatization in high-performance liquid chromatography (HPLC) can be used to quantify nicotinamide and nicotinic acid. nih.gov A modified König's reaction, which involves the reaction of the pyridine ring with a carbonyl compound under alkaline conditions, produces highly fluorescent products that can be easily detected. nih.govnih.gov Isotopic labeling, where atoms are replaced with their heavier isotopes (e.g., hydrogen with deuterium), is another form of derivatization used to trace the metabolic fate of nicotinamide in cells. nih.gov

Theoretical and Computational Chemistry of N,4 Dihydroxynicotinamide

Quantum Chemical Studies and Electronic Structure Analysis

A thorough search of scientific literature did not yield specific quantum chemical studies or detailed electronic structure analyses for N,4-dihydroxynicotinamide. While computational methods like Density Functional Theory (DFT) are commonly used to investigate the electronic properties, molecular structure, and reactivity of nicotinamide (B372718) derivatives, dedicated studies detailing the results of such analyses for this compound are not present in the available research. nih.govresearchgate.netmdpi.com These types of studies for other derivatives often explore parameters such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charges to understand their chemical behavior.

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets

There is no specific information available in the scientific literature regarding molecular docking simulations or binding affinity predictions for this compound with any particular biomolecular targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, and it is widely applied in drug discovery for nicotinamide-based compounds to predict their interaction with enzymes or receptors. nih.govmdpi.comnih.gov However, published studies detailing the binding modes, binding energies, or specific protein targets for this compound could not be identified.

Reaction Mechanism Elucidation via Computational Simulations

No dedicated studies using computational simulations to elucidate the reaction mechanisms involving this compound were found in the reviewed literature. Computational chemistry can be a powerful tool for investigating reaction pathways, transition states, and activation energies. nih.govresearcher.life For example, simulations can reveal details of metabolic pathways or mechanisms of action. Despite the utility of these methods, their specific application to model the reactivity and transformations of this compound has not been reported.

Biochemical Roles and Molecular Mechanisms of N,4 Dihydroxynicotinamide

Impact on Cellular Redox Homeostasis and Oxidative Processes

Cellular redox homeostasis is a critical process involving a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems to neutralize them. This equilibrium is fundamentally linked to the ratios of key redox cofactors, primarily the nicotinamide (B372718) adenine (B156593) dinucleotide pairs NAD+/NADH and NADP+/NADPH. nih.govmdpi.com As a derivative of dihydronicotinamide, N,4-dihydroxynicotinamide is structurally related to the active portion of the reduced coenzymes NADH and NADPH, suggesting its potential involvement in redox reactions. semanticscholar.org

Compounds within the 1,4-dihydropyridine (B1200194) (DHP) class, to which this compound belongs, are recognized for their redox properties and potential to function as antioxidants. nih.govresearchgate.net Their mechanism of action often involves the ability to donate a hydrogen atom, which allows them to act as direct inhibitors of free radical reactions and scavengers of ROS. semanticscholar.orgnih.gov This capacity helps protect cellular components, such as lipids in biological membranes, from oxidative damage. nih.govresearchgate.net The antioxidant activity of DHPs can be influenced by their specific chemical structure and the dose administered. nih.gov

Research on related compounds, such as dihydronicotinamide riboside (NRH), demonstrates that introducing reduced nicotinamide precursors can directly influence cellular redox balance. In certain cell types, NRH supplementation leads to a significant increase in intracellular NAD(P)H levels. nih.gov However, this can also tip the redox balance, leading to an increase in ROS levels and oxidative stress, highlighting a cell-specific and context-dependent effect. nih.govplos.org For instance, in HepG3 hepatocellular carcinoma cells, NRH was found to induce an increase in ROS within one hour of exposure, alter the mitochondrial membrane potential, and increase mitochondrial superoxide (B77818) formation. nih.govplos.org This suggests that while dihydronicotinamide derivatives can have antioxidant potential, they can also participate in processes that generate oxidants, thereby modulating cellular redox signaling. semanticscholar.org

Table 1: Effects of Dihydronicotinamide Analogs on Cellular Redox Parameters

| Compound | Cell Line/Model | Parameter Measured | Observed Effect | Source(s) |

| Dihydronicotinamide Riboside (NRH) | HepG3 | Intracellular ROS | Significant increase within 1-4 hours | nih.govplos.org |

| Dihydronicotinamide Riboside (NRH) | HEK293T | Intracellular ROS | No significant increase observed | nih.govplos.org |

| Dihydronicotinamide Riboside (NRH) | HepG3 | NAD(P)H Levels | Significant increase after 4 hours | nih.gov |

| Dihydronicotinamide Riboside (NRH) | HEK293T | NAD(P)H Levels | Progressive increase over 24 hours | nih.gov |

| Nicotinamide Riboside (NR) | Old Humans (Erythrocytes) | NADPH & NADH Levels | Marked increase after supplementation | researchgate.net |

Regulation of Gene Expression and Signaling Pathways

This compound, as a nicotinamide derivative, may play a significant role in regulating gene expression and cellular signaling pathways, primarily by influencing the availability of nicotinamide adenine dinucleotide (NAD+). NAD+ is not only a cofactor for redox reactions but also a crucial substrate for several families of signaling enzymes that control major cellular processes. nih.govresearchgate.netnih.gov These enzymes include sirtuins (SIRT), poly(ADP-ribose) polymerases (PARPs), and CD38, which consume NAD+ to carry out their functions. researchgate.netresearchgate.net

Sirtuins are a class of NAD+-dependent deacetylases that regulate transcription, metabolism, and cellular stress responses by removing acetyl groups from histones and other proteins. nih.govnih.gov By modulating intracellular NAD+ pools, nicotinamide-related compounds can influence sirtuin activity. For example, supplementation with the NAD+ precursor nicotinamide riboside (NR) has been shown to increase NAD+ levels and activate SIRT1 and SIRT3, leading to enhanced oxidative metabolism. nih.gov

Similarly, PARPs are enzymes involved in DNA repair and cell death pathways that use NAD+ to synthesize poly(ADP-ribose) chains. researchgate.netresearchgate.net The activity of PARPs is tightly linked to NAD+ availability, which can be influenced by the pool of nicotinamide derivatives within the cell.

Direct evidence shows that nicotinamide and its precursors can alter the expression of specific genes. In a mouse model of Huntington's disease, treatment with nicotinamide increased the mRNA levels of brain-derived neurotrophic factor (BDNF) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.gov In bacterial systems, niacin (nicotinic acid) availability can directly control the expression of genes involved in its transport and utilization through transcriptional regulators like NiaR, which acts as a repressor for genes such as niaX, pnuC, and nadC. nih.govresearchgate.net These findings establish a clear link between the levels of nicotinamide-related compounds and the transcriptional regulation of specific genetic programs. nih.gov

Table 2: Influence of Nicotinamide and its Precursors on Gene Expression and Signaling Proteins

| Compound | Model System | Target Gene/Protein | Effect | Source(s) |

| Nicotinamide (NAM) | Huntington's Disease Mouse Model | BDNF (mRNA and protein) | Increased expression | nih.gov |

| Nicotinamide (NAM) | Huntington's Disease Mouse Model | PGC-1α (mRNA) | Increased expression | nih.gov |

| Nicotinamide Riboside (NR) | Mammalian Cells & Mouse Tissues | SIRT1 & SIRT3 | Activation | nih.gov |

| Niacin (Nicotinic Acid) | Streptococcus pneumoniae | niaX, pnuC, nadC | Upregulation of expression (via derepression of NiaR) | nih.gov |

| NAD+ Precursors | Primary Hepatocytes | Sirt1 & Sirt3 | Increased protein abundance | nih.gov |

Advanced Analytical Methodologies for N,4 Dihydroxynicotinamide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of N,4-dihydroxynicotinamide, providing the necessary separation from interfering compounds in complex mixtures and enabling precise quantification.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of this compound and its metabolites in biological samples. mdpi.comresearchtrends.net This technique offers high sensitivity and selectivity, which are critical for detecting the typically low concentrations of metabolites in fluids like plasma and urine. nih.govnih.gov Reversed-phase high-performance liquid chromatography (HPLC) is frequently the method of choice for separation. researchtrends.net

In a typical LC-MS/MS method, the separation of this compound from other endogenous compounds is achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchtrends.netresearchgate.net The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, is used for detection. Electrospray ionization (ESI) in positive ion mode is commonly employed, as it efficiently generates protonated molecular ions [M+H]+ of the analyte. researchtrends.netnih.gov

For quantification, multiple reaction monitoring (MRM) is utilized in tandem mass spectrometry (MS/MS). mdpi.com This involves selecting the precursor ion of this compound and monitoring specific product ions generated through collision-induced dissociation. This high specificity minimizes interference from the sample matrix. mdpi.com The use of stable isotope-labeled internal standards is a common practice to ensure accuracy and precision in quantification. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography Mode | Reversed-Phase HPLC | researchtrends.net |

| Stationary Phase | C18 | researchtrends.net |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | researchtrends.netresearchgate.net |

| Ionization Technique | Electrospray Ionization (ESI) - Positive Mode | researchtrends.netnih.gov |

| MS Analyzer | Triple Quadrupole or High-Resolution MS | nih.govnih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, though its direct application to a polar and non-volatile compound like this compound is not feasible. To make the compound suitable for GC analysis, a derivatization step is necessary to convert it into a more volatile and thermally stable form. This typically involves reacting the hydroxyl and amide groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer, operating in electron ionization (EI) mode, will then generate a characteristic fragmentation pattern that can be used for both qualitative identification and quantitative analysis. The use of selected ion monitoring (SIM) can enhance the sensitivity and selectivity of the analysis by focusing on specific fragment ions of the derivatized this compound. While less common than LC-MS for this type of analyte, GC-MS can be a valuable alternative, particularly for targeted metabolic profiling studies where other volatile metabolites are also of interest.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound, as well as for its quantification in certain applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including this compound. core.ac.ukethernet.edu.et Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the protons on the dihydropyridine (B1217469) ring and the aromatic substituent would provide key information about their connectivity. The protons of the hydroxyl groups and the amide group would typically appear as broad singlets, and their positions could be confirmed by D₂O exchange experiments.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the dihydropyridine ring. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. core.ac.uk COSY reveals proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule. core.ac.uk

| NMR Technique | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Proton chemical environment and connectivity | nih.gov |

| ¹³C NMR | Carbon skeleton and functional groups | nih.gov |

| COSY | ¹H-¹H correlations (through-bond coupling) | core.ac.uk |

| HSQC | Direct ¹H-¹³C correlations | core.ac.uk |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | core.ac.uk |

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the this compound molecule. sielc.com The presence of the dihydropyridine ring and any aromatic substituents would give rise to characteristic absorption maxima in the UV region. sielc.comresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net While not as specific as NMR or MS for structural elucidation, UV-Vis spectroscopy is a valuable tool for quantification, especially when coupled with liquid chromatography. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. researchgate.netresearchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups, the N-H stretching of the amide, and the C=O stretching of the amide carbonyl group. researchgate.netchemicalbook.comscholaris.ca These vibrational frequencies can help to confirm the presence of these key functional groups. researchgate.net

Method Validation and Quality Assurance in this compound Analysis

To ensure the reliability and accuracy of analytical data, any method used for the quantification of this compound must be thoroughly validated. lu.senih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govformosapublisher.org Key validation parameters, as often guided by regulatory bodies, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netnih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Quality assurance (QA) involves the routine use of quality control (QC) samples at different concentration levels (low, medium, and high) within each analytical run to monitor the performance of the method. The results of the QC samples must fall within predefined tolerance limits for the analytical run to be considered valid. Adherence to these principles of method validation and quality assurance is essential for generating high-quality, reliable data in this compound research.

Emerging Research Paradigms and Future Directions

Systems Biology Approaches to N,4-Dihydroxynicotinamide Metabolism and Function

A systems biology approach, which integrates computational and mathematical modeling with experimental data, would be invaluable in contextualizing the role of this compound within the intricate network of cellular metabolism. Currently, detailed metabolic models specifically incorporating the synthesis and degradation pathways of this compound are not widely documented. Future research could focus on developing such models to predict its metabolic flux and interactions with other cellular components. By understanding its position in the larger metabolic network, researchers could begin to hypothesize its potential regulatory roles and physiological relevance.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies is a cornerstone of modern biological research, yet their specific application to this compound is not extensively reported.

Metabolomics: Untargeted metabolomics studies have the potential to identify and quantify this compound in various biological samples, shedding light on its endogenous levels and how they are altered in different physiological or pathological states. While broader metabolomics studies of NAD+ metabolism exist, a specific focus on this compound is needed.

Proteomics: Proteomic analyses could identify the enzymes directly responsible for the synthesis and catabolism of this compound. Furthermore, investigating changes in the proteome in response to varying levels of this compound could reveal the cellular processes it influences.

An integrated multi-omics approach, combining metabolomic, proteomic, transcriptomic, and genomic data, would provide a holistic view of the impact of this compound on cellular function.

Development of Advanced Research Tools and Probes for this compound Studies

A significant hurdle in studying this compound is the lack of specific research tools. The development of the following would greatly accelerate progress in the field:

Selective Antibodies: Highly specific antibodies against this compound would enable its precise detection and quantification in tissues and cells using techniques like immunohistochemistry and ELISA.

Fluorescent Probes: The creation of fluorescent probes that can visualize the subcellular localization and dynamic changes of this compound in living cells would be a powerful tool for understanding its cellular biology.

Chemical Synthesis of Standards: The availability of high-purity this compound as a chemical standard is crucial for the accurate calibration of analytical instruments and for conducting in vitro and in vivo experiments.

Translational Research Implications for Biochemical Pathway Modulation and Mechanistic Understanding

While the direct translational implications of modulating this compound pathways are currently speculative, understanding its role could open new avenues for therapeutic intervention. Given its origin from nicotinamide (B372718), a key precursor of NAD+, this compound could potentially influence the vast array of NAD+-dependent processes, which are implicated in aging, metabolic diseases, and neurodegeneration. Future translational research should aim to:

Elucidate the specific enzymatic pathways that produce and degrade this compound.

Investigate whether the levels of this compound are altered in human diseases.

Explore the therapeutic potential of modulating its concentration.

A deeper mechanistic understanding of this compound is a prerequisite for any future clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,4-dihydroxynicotinamide, and how can their efficiency be optimized?

- Methodology : Begin with literature reviews using PRISMA guidelines to identify peer-reviewed synthesis protocols . Common methods may involve hydroxylation of nicotinamide derivatives under controlled pH and temperature. Optimize reaction conditions (e.g., catalysts, solvent systems) using Design of Experiments (DoE) to maximize yield and purity. Validate outcomes via HPLC or NMR, referencing parameters from standardized chemical databases like NIST .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodology : Use LC-MS/MS for high sensitivity and specificity, with calibration curves validated against certified reference materials. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Document protocols per NIH preclinical reporting guidelines to ensure reproducibility .

Q. How should researchers address stability issues of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (e.g., ICH Q1A guidelines) under controlled temperature, humidity, and light exposure. Monitor degradation products via UV-Vis spectroscopy or mass spectrometry. Report data using FAIR principles for long-term accessibility .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be systematically resolved?

- Methodology : Perform a systematic review with meta-analysis (PRISMA framework) to assess study heterogeneity . Evaluate confounding variables (e.g., dosage, model systems) and apply sensitivity analyses. Use Cochrane risk-of-bias tools to weight evidence quality . Engage interdisciplinary teams to interpret discrepancies, as user involvement enhances data contextualization .

Q. What experimental designs are optimal for elucidating the redox mechanism of this compound in cellular systems?

- Methodology : Combine in vitro assays (e.g., ROS scavenging) with in silico molecular dynamics simulations. Employ knockout cell lines to isolate target pathways. Validate findings via orthogonal methods (e.g., EPR spectroscopy for radical detection). Document raw data in repositories like Chemotion for transparency .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

- Methodology : Use QSAR models trained on datasets from PubChem or ChEMBL, ensuring chemical diversity and relevance. Validate predictions with in vivo PK studies in rodent models. Report model limitations (e.g., applicability domain) and uncertainties per statistical guidelines .

Data Management & Reporting

Q. What strategies ensure robust data collection and analysis in studies involving this compound?

- Methodology : Implement electronic lab notebooks (e.g., Chemotion ELN) for real-time data tracking . Use statistical software (R, Python) for ANOVA or non-parametric tests, addressing outliers via Grubbs’ test. Visualize results with heatmaps or dose-response curves, adhering to journal-specific formatting standards .

Q. How should researchers handle incomplete or conflicting spectral data for this compound?

- Methodology : Cross-validate NMR/IR spectra with computational tools (e.g., ACD/Labs). Consult multi-institutional databases to resolve ambiguities. Publish negative results in open-access platforms to mitigate publication bias .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.